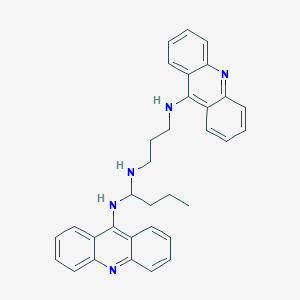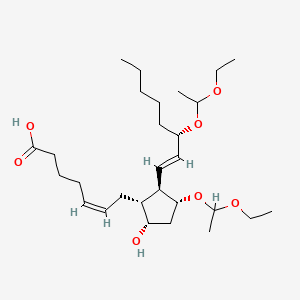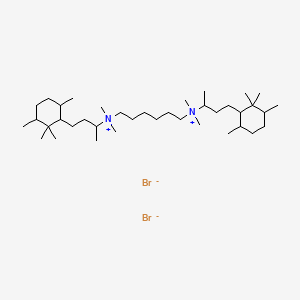
Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) is a complex organic compound with the molecular formula C38H78N2.2Br.H2O . This compound is characterized by its unique structure, which includes a hexamethylene bridge and multiple methyl groups, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) involves several steps. One common method includes the reaction of hexamethylenetetramine with formaldehyde and ammonia in an aqueous medium . This reaction forms the hexamethylene bridge, which is then further reacted with 1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl groups and dimethylamine. The final step involves the addition of dibromide to form the dibromide hydrate.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar compounds to ammonium, hexamethylenebis(1-methyl-3-(2,2,3,6-tetramethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate) include other bisquaternary ammonium compounds. These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of this compound lies in its specific hexamethylene bridge and the presence of multiple methyl groups, which contribute to its distinct chemical and biological properties.
Conclusion
This compound) is a versatile compound with significant applications in various fields of scientific research. Its unique structure and chemical properties make it a valuable reagent in organic synthesis, a potential therapeutic agent in medicine, and an important industrial chemical.
Properties
CAS No. |
72017-48-2 |
|---|---|
Molecular Formula |
C38H78Br2N2 |
Molecular Weight |
722.8 g/mol |
IUPAC Name |
6-[dimethyl-[4-(2,2,3,6-tetramethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,3,6-tetramethylcyclohexyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C38H78N2.2BrH/c1-29-19-21-31(3)37(7,8)35(29)25-23-33(5)39(11,12)27-17-15-16-18-28-40(13,14)34(6)24-26-36-30(2)20-22-32(4)38(36,9)10;;/h29-36H,15-28H2,1-14H3;2*1H/q+2;;/p-2 |
InChI Key |
WYWZHFCFTWHYHN-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCC(C(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCC(C2(C)C)C)C)(C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
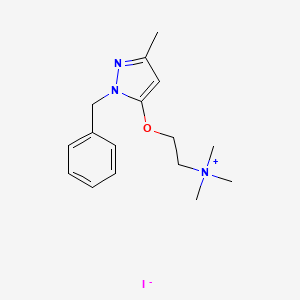
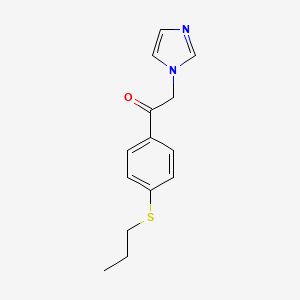
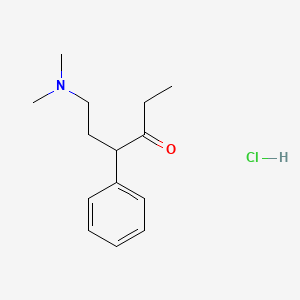
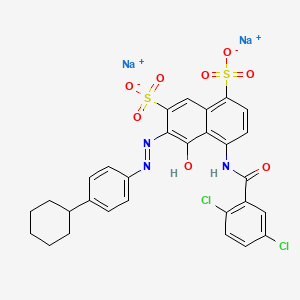
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
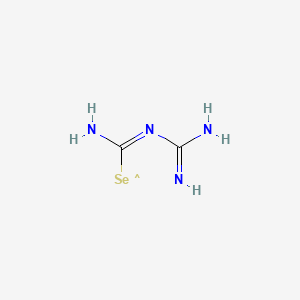
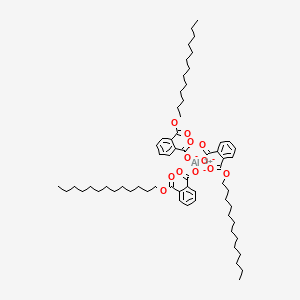
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
